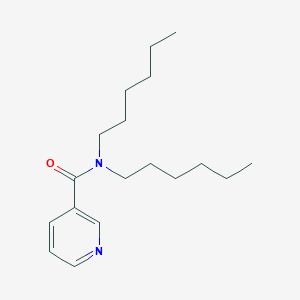

Nicotinamide, N,N-dihexyl-

Description

Contextualization within Pyridinecarboxamide Chemistry and Nicotinamide (B372718) Derivatives

Nicotinamide, N,N-dihexyl- belongs to the broad class of organic compounds known as pyridinecarboxamides. ebi.ac.ukmdpi.com These are aromatic compounds containing a pyridine (B92270) ring substituted with a carboxamide group. mdpi.com Nicotinamide (pyridine-3-carboxamide) is a vitamer of vitamin B3 and a fundamental component of the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are crucial for numerous metabolic redox reactions in living organisms. ebi.ac.ukmdpi.com

The derivatization of the amide group of nicotinamide gives rise to a vast family of compounds with diverse properties and applications. N-substituted and N,N-disubstituted nicotinamides are synthesized to modulate the parent molecule's biological activity, solubility, and other chemical characteristics. The introduction of alkyl groups onto the amide nitrogen, as seen in N,N-dihexylnicotinamide, significantly increases the compound's lipophilicity compared to the highly water-soluble nicotinamide. This alteration is pivotal for its function in non-aqueous environments, such as in solvent extraction systems.

Historical Perspectives and Genesis of N,N-Dialkylated Nicotinamides

The study of nicotinamide and its derivatives is intrinsically linked to the discovery and understanding of vitamins and coenzymes in the early 20th century. Following the isolation and synthesis of nicotinamide, scientific efforts expanded to create and investigate a wide array of its derivatives. The synthesis of N,N-dialkylated nicotinamides, such as the well-documented N,N-diethylnicotinamide (Nikethamide), was initially driven by pharmacological research.

The general preparation of N,N-disubstituted nicotinamides can be achieved through several established synthetic routes. A common method involves the acylation of a secondary amine with a nicotinic acid derivative. For instance, nicotinoyl chloride, formed from the reaction of nicotinic acid with a chlorinating agent like thionyl chloride, can readily react with a di-n-hexylamine to yield N,N-dihexylnicotinamide. mdpi.com Another approach is the use of coupling agents to facilitate the amide bond formation between nicotinic acid and the secondary amine. These synthetic strategies have made a wide range of N,N-dialkylated nicotinamides accessible for research in various fields, from medicinal chemistry to materials science. A notable application of N,N-dihexylnicotinamide has been reported in a Chinese patent for a method of extracting lithium salts from brine, highlighting its utility in hydrometallurgy. google.com In this process, N,N-dihexylnicotinamide, in conjunction with tributyl phosphate (B84403), acts as a co-extractant for lithium ions. google.com

Structural Elucidation and Isomeric Considerations of N,N-Dihexylnicotinamide

The definitive structure of N,N-dihexylnicotinamide is established through a combination of spectroscopic techniques. The molecular formula, C₁₈H₃₀N₂O, is confirmed by mass spectrometry. ebi.ac.uk

Expected Spectroscopic Data for N,N-Dihexylnicotinamide:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyridine ring, two distinct sets of signals for the N-hexyl chains due to hindered rotation around the amide C-N bond at low temperatures, and terminal methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the pyridine ring, and the carbons of the two non-equivalent hexyl groups. |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the C=O stretching vibration of the tertiary amide, and bands corresponding to the aromatic C-H and C=C bonds of the pyridine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of hexyl groups and cleavage of the amide bond. |

A significant structural feature of N,N-dialkylated amides is the presence of rotational isomers, or rotamers, due to the partial double bond character of the C-N amide bond. capes.gov.br This restricted rotation can lead to the observation of separate signals for the two alkyl groups in NMR spectroscopy at ambient or lower temperatures, providing insight into the molecule's conformational dynamics.

Isomerism is an important consideration for pyridinecarboxamides. N,N-dihexylnicotinamide has two structural isomers based on the position of the carboxamide group on the pyridine ring: picolinamide (B142947) (2-carboxamide) and isonicotinamide (B137802) (4-carboxamide) derivatives. For example, N,N-dihexylisonicotinamide, an isomer of N,N-dihexylnicotinamide, has also been investigated for similar applications in lithium extraction. google.com The position of the nitrogen atom in the pyridine ring relative to the carboxamide group can influence the electronic properties and coordination behavior of the molecule, which in turn affects its efficacy in applications such as metal ion extraction.

Structure

3D Structure

Properties

CAS No. |

155887-89-1 |

|---|---|

Molecular Formula |

C18H30N2O |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

N,N-dihexylpyridine-3-carboxamide |

InChI |

InChI=1S/C18H30N2O/c1-3-5-7-9-14-20(15-10-8-6-4-2)18(21)17-12-11-13-19-16-17/h11-13,16H,3-10,14-15H2,1-2H3 |

InChI Key |

QYZSGTMURONPKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dihexylnicotinamide

Ester-Amine Coupling Strategies for Amide Synthesis

The formation of an amide bond through the direct reaction of an ester and an amine is an atom-economical and attractive synthetic route. However, due to the lower reactivity of esters compared to acyl chlorides, this transformation often requires specific activation or catalysis.

Several strategies have been developed to facilitate this coupling. Base-promoted direct amidation is a prominent method, where strong bases like n-butyllithium (n-BuLi) can be used to deprotonate the amine, increasing its nucleophilicity and enabling a clean, fast reaction with a broad range of esters and amines. nih.gov Another approach involves transition-metal catalysis. For instance, an environmentally benign reaction catalyzed by a dearomatized ruthenium-pincer PNN complex allows for the efficient synthesis of amides from esters and amines under neutral conditions, liberating only molecular hydrogen as a byproduct. nih.gov This method is effective for both primary and secondary amines. nih.gov Iron(III) chloride has also been employed as a catalyst for the direct amidation of esters under solvent-free conditions, proving effective for a range of substrates. researchgate.net

These methods, while demonstrated on various substrates, provide a foundational framework for the synthesis of N,N-dihexylnicotinamide from a suitable nicotinic acid ester (e.g., methyl nicotinate) and dihexylamine (B85673).

Table 1: Comparison of Selected Ester-Amine Coupling Methods

| Method | Catalyst / Promoter | Key Features | Potential Byproducts |

| Base-Promoted | n-Butyllithium (n-BuLi) | Fast reaction times; broad substrate scope; requires inert atmosphere. nih.gov | Lithium alkoxide |

| Ruthenium Catalysis | Ruthenium-Pincer Complex | Environmentally benign; neutral conditions; high turnover number. nih.gov | Hydrogen (H₂) |

| Iron Catalysis | Iron(III) Chloride (FeCl₃) | Solvent-free conditions; uses an inexpensive and abundant metal. researchgate.net | Alcohol |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Often used with additives like HOBt to form an active ester intermediate. luxembourg-bio.com | Dicyclohexylurea (DCU) |

Nucleophilic Acyl Substitution Pathways in Nicotinamide (B372718) Derivative Synthesis

Nucleophilic acyl substitution is the fundamental reaction mechanism underpinning the synthesis of most carboxylic acid derivatives, including amides like N,N-dihexylnicotinamide. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

The process begins when a nucleophile—in this case, dihexylamine—attacks the electrophilic carbonyl carbon of a nicotinic acid derivative. futurelearn.com This carbon is rendered electrophilic (δ+) by the electron-withdrawing effect of the carbonyl oxygen and the adjacent pyridine (B92270) ring. futurelearn.com The attack leads to the formation of a transient, unstable tetrahedral intermediate where the original sp² carbonyl carbon becomes sp³. uomustansiriyah.edu.iq In the subsequent elimination step, the carbon-oxygen double bond is reformed, and a leaving group is expelled. masterorganicchemistry.comuomustansiriyah.edu.iq

The choice of leaving group is critical to the reaction's success. A more reactive carboxylic acid derivative, such as nicotinoyl chloride (an acyl chloride), provides a better leaving group (Cl⁻) than an ester (⁻OR) or a carboxylic acid (⁻OH), facilitating the reaction under milder conditions. uomustansiriyah.edu.iq The reaction of an acyl chloride with an amine is often the most common laboratory method for preparing amides. uomustansiriyah.edu.iq The synthesis is typically performed in the presence of a non-nucleophilic base like pyridine to neutralize the hydrochloric acid (HCl) formed as a byproduct. uomustansiriyah.edu.iq

The general pathway for synthesizing N,N-dihexylnicotinamide via nucleophilic acyl substitution is as follows:

Step 1 (Addition): The nitrogen atom of dihexylamine attacks the carbonyl carbon of a nicotinic acid derivative (e.g., nicotinoyl chloride). The pi electrons of the C=O bond move to the oxygen atom.

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride ion). A proton is subsequently lost from the nitrogen atom to yield the final N,N-dihexylnicotinamide product.

Optimization of Reaction Conditions and Yield Enhancement for N,N-Dihexylnicotinamide

To maximize the efficiency and yield of the synthesis of N,N-dihexylnicotinamide, systematic optimization of reaction conditions is crucial. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and the stoichiometry of reagents and bases.

The screening of solvents is a critical first step, as solubility and solvent polarity can dramatically influence reaction rates. For a copper-catalyzed hydroamination reaction, a screening of solvents including acetonitrile (B52724), toluene, THF, and DMF revealed that acetonitrile provided the best results. researchgate.net Temperature also plays a vital role; for instance, in a base-free, catalyst-free amidation of an ester, increasing the temperature from ambient to 150°C raised the yield from 3% to 32%. researchgate.net

The choice and amount of catalyst and any necessary base or additive are also optimized. In one study, various copper catalysts were investigated, but it was discovered that the iodide salt used as an additive was the true catalytic species, with yield improving as the equivalents of potassium iodide (KI) were increased. nih.gov The selection of a base can also be pivotal; in an iron-catalyzed amidation, switching the base to sodium hydride (NaH) resulted in the highest product yield (80%). researchgate.net

Table 2: Hypothetical Optimization Data for N,N-Dihexylnicotinamide Synthesis This table illustrates how reaction parameters could be systematically varied to improve the yield of N,N-dihexylnicotinamide from methyl nicotinate (B505614) and dihexylamine, based on findings for analogous reactions. researchgate.netnih.gov

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | None | None | Toluene | 110 | <5 |

| 2 | FeCl₃ (15) | None | Toluene | 110 | 35 |

| 3 | FeCl₃ (15) | K₂CO₃ (1.5) | Toluene | 110 | 48 |

| 4 | FeCl₃ (15) | NaH (1.5) | Toluene | 110 | 82 |

| 5 | FeCl₃ (15) | NaH (1.5) | Dioxane | 100 | 75 |

| 6 | FeCl₃ (15) | NaH (1.5) | Toluene | 80 | 68 |

Green Chemistry Approaches in N,N-Dihexylnicotinamide Synthesis

The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and improve safety. researchgate.net These principles are highly relevant to the synthesis of N,N-dihexylnicotinamide, encouraging the development of more sustainable methods. acs.org

Key green chemistry strategies applicable to this synthesis include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones because catalysts can lower the energy requirements of a reaction and are used in small amounts, reducing waste. mlsu.ac.in The use of catalysts based on earth-abundant and non-toxic metals like iron is a green alternative to precious metal catalysts. researchgate.net

Solvent Selection: Many traditional organic solvents are hazardous and contribute to pollution. Green approaches favor the use of safer solvents like water or ethanol, or conducting reactions under solvent-free conditions. mdpi.commygreenlab.org Solvent-free synthesis not only reduces waste but can also lead to higher reaction rates and easier purification. mdpi.com

Energy Efficiency: Synthetic methods should be designed for minimal energy use, ideally by being conducted at ambient temperature and pressure. mlsu.ac.in Microwave-assisted synthesis is one technique that can increase efficiency, reduce chemical use, and save energy. mdpi.com

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Direct amidation of esters, particularly those that liberate only hydrogen, are excellent examples of atom-economical reactions. nih.gov

Table 3: Comparison of a Traditional vs. a Potential Green Synthesis Route

| Feature | Traditional Route (Acyl Chloride) | Green Route (Catalytic Amidation) |

| Nicotinic Acid Derivative | Nicotinoyl Chloride | Methyl Nicotinate |

| Amine Source | Dihexylamine | Dihexylamine |

| Solvent | Dichloromethane (Hazardous) mygreenlab.org | Solvent-free or Ethanol (Benign) mdpi.com |

| Reagents/Catalysts | Stoichiometric Pyridine (Base) | Catalytic FeCl₃ or Ru-pincer nih.govresearchgate.net |

| Byproducts | Pyridinium Hydrochloride Salt | Methanol or Hydrogen nih.gov |

| Energy Profile | Often requires heating/reflux | Potentially lower temperature or microwave-assisted. mdpi.com |

Stereoselective Synthesis and Chiral Resolution of Nicotinamide Analogues

While N,N-dihexylnicotinamide itself is typically achiral, related nicotinamide structures can exhibit axial chirality due to restricted rotation around the C(aryl)–C(amide) bond, leading to stable, separable atropisomers. mdpi.com The development of methods to control or separate these enantiomers is an advanced area of synthesis.

A powerful method for obtaining optically active axially chiral nicotinamides is through dynamic atroposelective resolution by crystallization. mdpi.com In one study, racemic nicotinamides were resolved by forming diastereomeric salts with an enantiopure chiral auxiliary, dibenzoyltartaric acid (DBTA). mdpi.com The selection of (R,R)- or (S,S)-DBTA could control the chirality of the crystallized product, achieving high enantiomeric excess (up to 94% ee). mdpi.com This process combines preferential crystallization of one diastereomer with the in-situ racemization of the other, allowing for a theoretical yield of over 50% for a single enantiomer. mdpi.com

Alternatively, chromatographic techniques are widely used for the separation of chiral analogues. High-performance liquid chromatography (HPLC) using columns packed with a chiral stationary phase or using a chiral mobile phase additive (like β-cyclodextrin) has been successfully employed for the enantiomeric resolution of nicotine (B1678760) analogues. acs.orgmst.edu A resolution factor (Rs) of ≥1.5 indicates a baseline separation of the two enantiomers. acs.org

While stereoselective synthesis—creating a specific enantiomer directly—is the ideal, it can be challenging. anu.edu.auwiley.com For complex molecules like axially chiral nicotinamides, chiral resolution of a racemic mixture often remains the more practical approach. mdpi.comresearchgate.net

Table 4: Overview of Chiral Resolution Techniques for Nicotinamide Analogues

| Technique | Principle | Example Application / Key Feature | Reference(s) |

| Dynamic Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by preferential crystallization. | Resolution of axially chiral nicotinamides using dibenzoyltartaric acid (DBTA). | mdpi.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of nicotine analogues on a β-cyclodextrin column. | acs.orgmst.edu |

| Chiral GC | Separation in the gas phase using a chiral capillary column. | Quantification of nicotine enantiomers in various samples. | acs.org |

| Supercritical Fluid Crystallization | Diastereomeric salt crystallization using supercritical CO₂ as a green solvent. | Resolution of racemic acids with chiral amines. | researchgate.net |

Comprehensive Spectroscopic and Advanced Analytical Characterization of N,n Dihexylnicotinamide

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling (e.g., LC-MS, GC-MS, Q-TOF LC-MS, TOF-MS)

High-resolution mass spectrometry (HRMS) is fundamental in the analysis of N,N-dihexylnicotinamide, providing precise mass measurements that confirm its elemental composition. Techniques such as Quadrupole Time-of-Flight (Q-TOF) LC-MS and Time-of-Flight (TOF)-MS are instrumental in determining the exact molecular weight, which for N,N-dihexylnicotinamide is 290.2358 g/mol . nih.gov This level of accuracy allows for the unambiguous confirmation of the molecular formula, C₁₈H₃₀N₂O. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for analyzing the fragmentation patterns of the molecule. nih.gov The resulting mass spectrum serves as a molecular fingerprint, with characteristic peaks corresponding to the pyridine (B92270) ring and the dihexylamine (B85673) moiety. Common fragment ions observed in the GC-MS analysis of N,N-dihexylnicotinamide include m/z values of 106 and 219. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for detecting and quantifying N,N-dihexylnicotinamide and related compounds in complex matrices. bohrium.com This technique is crucial for impurity profiling, enabling the identification and quantification of trace-level impurities that may be present from the synthesis process or degradation. The use of electrospray ionization (ESI) in the positive ion mode is typically effective for this class of compounds. bohrium.com

Table 1: High-Resolution Mass Spectrometry Data for N,N-Dihexylnicotinamide

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₁₈H₃₀N₂O | Computed | nih.gov |

| Exact Mass | 290.2358 g/mol | Computed | nih.gov |

| GC-MS Fragments (m/z) | 106, 219 | GC-MS | nih.gov |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of N,N-dihexylnicotinamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.

In the ¹H NMR spectrum, distinct signals corresponding to the protons on the pyridine ring and the two hexyl chains are expected. The aromatic protons of the nicotinoyl moiety will appear in the downfield region, typically between 7.0 and 9.0 ppm, with characteristic splitting patterns that reveal their coupling relationships. The aliphatic protons of the hexyl groups will resonate in the upfield region, generally between 0.8 and 4.0 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, further validating the structure.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the amide group is typically observed in the range of 165-175 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region (120-150 ppm), while the aliphatic carbons of the hexyl chains appear in the upfield region (10-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Dihexylnicotinamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Pyridine C2 | ~150 |

| Pyridine C6 | ~148 |

| Pyridine C4 | ~135 |

| Pyridine C5 | ~123 |

| Pyridine C3 | ~130 |

| N-CH₂ (Hexyl) | ~45-50 |

| Aliphatic CH₂ (Hexyl) | ~20-35 |

| Terminal CH₃ (Hexyl) | ~14 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC, LC-MS, GC-MS)

Chromatographic methods are essential for assessing the purity of N,N-dihexylnicotinamide and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, often employing a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bohrium.com UV detection is commonly used, with the wavelength set to the absorbance maximum of the pyridine ring. The retention time and peak purity can be used to determine the identity and quantify the purity of the compound.

Gas Chromatography (GC) is also a suitable method for the purity assessment of N,N-dihexylnicotinamide, given its volatility. nih.gov A capillary column with a non-polar or medium-polarity stationary phase is typically used. The separation is based on the compound's boiling point and its interaction with the stationary phase. Flame Ionization Detection (FID) is a common detection method that provides a response proportional to the mass of the analyte.

As mentioned previously, the hyphenated techniques of LC-MS and GC-MS are powerful tools for both separation and identification, providing a comprehensive analysis of the sample's composition and purity. nih.govbohrium.com

Table 3: Typical Chromatographic Methods for N,N-Dihexylnicotinamide Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detection | Application | Reference |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water | UV | Purity Assessment | bohrium.com |

| GC | Capillary (e.g., DB-5) | Helium/Nitrogen | FID, MS | Purity, Impurity ID | nih.gov |

| LC-MS | C18 Reversed-Phase | Acetonitrile/Water with formic acid | ESI-MS | Separation, ID, Quantification | bohrium.com |

Advanced Spectroscopic Methods for Molecular Fingerprinting and Conformational Studies (e.g., Raman Spectroscopy, Near-Infrared Spectroscopy, Ion Mobility-Mass Spectrometry)

Beyond the core techniques, advanced spectroscopic methods provide deeper insights into the molecular structure and properties of N,N-dihexylnicotinamide. Raman spectroscopy offers a vibrational fingerprint of the molecule, complementary to infrared (IR) spectroscopy. It is particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring system, providing valuable information for structural confirmation and the study of molecular interactions.

Near-Infrared (NIR) spectroscopy can be used for rapid and non-destructive analysis. The NIR spectrum consists of overtones and combination bands of the fundamental vibrations, which can be used for quantitative analysis and the determination of physical properties.

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone. This can be particularly useful for detailed impurity profiling and for studying the conformational dynamics of the flexible hexyl chains.

Hyphenated Techniques and Multi-Dimensional Analytical Approaches

The combination of multiple analytical techniques, known as hyphenation, provides a synergistic approach to the comprehensive characterization of N,N-dihexylnicotinamide. The coupling of chromatographic separation with spectroscopic detection, such as in LC-MS and GC-MS, is a prime example. nih.govbohrium.com

Multi-dimensional analytical approaches, such as two-dimensional NMR (e.g., COSY, HMBC), provide a more detailed picture of the molecular structure by revealing through-bond and through-space correlations between atoms. mdpi.com Similarly, multi-dimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC), can provide significantly enhanced separation power for complex samples, allowing for the resolution of co-eluting impurities that might be missed by conventional one-dimensional chromatography. These advanced, multi-faceted approaches are crucial for ensuring the highest level of analytical rigor in the characterization of N,N-dihexylnicotinamide.

Investigation of Molecular Interactions and Biochemical Pathways Involving N,n Dihexylnicotinamide

Modulation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolic Pathways by N,N-Dialkylated Nicotinamides

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in all living cells, central to metabolism and a variety of cellular processes. thno.orgnih.gov It exists in oxidized (NAD+) and reduced (NADH) forms, playing a pivotal role in redox reactions essential for energy production through glycolysis, the citric acid cycle, and oxidative phosphorylation. google.com Beyond its function in bioenergetics, NAD+ is consumed by several enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in DNA repair, chromatin remodeling, and cellular signaling. nih.gov

Cellular NAD+ levels are maintained through a balance of de novo synthesis from dietary precursors like tryptophan and salvage pathways that recycle nicotinamide (NAM). mdpi.comnih.gov The salvage pathway is the predominant source of NAD+ in most mammalian tissues. google.com In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.gov NMN is then adenylated to form NAD+. nih.gov

N,N-dialkylated nicotinamides, such as N,N-dihexylnicotinamide, are structurally derived from nicotinamide. ebi.ac.uk Due to this structural relationship, they have the potential to interact with the NAD+ metabolic machinery. This interaction could occur through several mechanisms:

Inhibition of NAD+-Consuming Enzymes: By mimicking the nicotinamide portion of NAD+, these compounds could potentially act as inhibitors of enzymes like PARPs or sirtuins. High doses of nicotinamide itself are known to inhibit such enzymes.

Interference with NAMPT: As analogues of nicotinamide, they might compete with the natural substrate for the active site of NAMPT, thereby modulating the rate of NAD+ synthesis through the salvage pathway.

Inhibition of Nicotinamide N-methyltransferase (NNMT): Another potential target is NNMT, an enzyme that methylates nicotinamide for excretion. nih.gov Inhibition of NNMT by nicotinamide analogues could increase the intracellular pool of nicotinamide available for recycling into NAD+. nih.gov

Direct experimental evidence detailing the specific effects of N,N-dihexylnicotinamide on these NAD+ metabolic pathways is not extensively documented. However, the potential for modulation exists based on its structural similarity to the key precursor, nicotinamide.

Enzyme Inhibition and Activation Profiles of N,N-Dihexylnicotinamide Analogues (e.g., xanthine (B1682287) oxidase)

Enzyme inhibition is a key mechanism through which small molecules can exert biological effects. google.com Inhibitors can be classified based on their mechanism, such as competitive, non-competitive, or irreversible. mdpi.com The study of enzyme inhibition profiles is crucial for understanding a compound's potential therapeutic applications or toxicity. mdpi.com

Xanthine Oxidase Inhibition: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. plos.org Overproduction of uric acid can lead to conditions like gout, making xanthine oxidase a significant therapeutic target. plos.org Various compounds, including purine analogues like allopurinol (B61711) and other heterocyclic structures, are known to inhibit this enzyme. plos.org

While specific inhibitory data for N,N-dihexylnicotinamide against xanthine oxidase is not available in the reviewed literature, flavonoids and other polyphenols have been reported to possess xanthine oxidase inhibitory activity. researchgate.net Given its heterocyclic pyridine (B92270) core, a structure present in many enzyme inhibitors, N,N-dihexylnicotinamide could theoretically interact with xanthine oxidase. However, without experimental data, its inhibitory potential and mechanism remain speculative.

The following table provides examples of known xanthine oxidase inhibitors and their reported IC₅₀ values to illustrate the type of data required for a complete profile.

Table 1: Examples of Xanthine Oxidase Inhibitors This table is for illustrative purposes. N,N-Dihexylnicotinamide is not included due to a lack of available data.

| Compound | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|

| Allopurinol | 2.3 - 9.0 | Competitive | mdpi.com |

| Febuxostat | 0.015 - 0.033 | Non-competitive | plos.org |

| Quercetin | 2.37 - 9.4 | Mixed | researchgate.net |

| Myricetin | 1.43 | Competitive | researchgate.net |

Interactions with Biological Macromolecules and Cellular Components (e.g., bcl-2, p38, NF-κB, tau)

The biological effects of a compound are defined by its interactions with key cellular proteins and signaling pathways. The following sections discuss the potential for N,N-dihexylnicotinamide to interact with several critical macromolecules.

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis (programmed cell death) pathway. nih.govnih.gov This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like BAX and BAK). nih.govmdpi.com The balance between these opposing factions determines cell fate. Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cell death factors. thno.orgmdpi.com Compounds that inhibit the anti-apoptotic Bcl-2 proteins can restore the apoptotic process in cancer cells, making them valuable therapeutic targets. nih.govufcg.edu.br Given that cellular stress and metabolic changes can influence apoptosis, a compound that modulates NAD+ metabolism could indirectly affect the expression or activity of Bcl-2 family proteins. Direct binding interactions between N,N-dihexylnicotinamide and Bcl-2 proteins have not been documented.

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a signaling cascade responsive to cellular stress, including inflammatory cytokines, osmotic shock, and UV irradiation. rsc.org Activation of p38 kinases is involved in a wide array of cellular processes such as inflammation, cell differentiation, and apoptosis. rsc.orgnih.gov Persistent activation of p38 MAPK is implicated in chronic inflammatory diseases and neurodegenerative conditions. mdpi.commdpi.com Notably, the p38 pathway can phosphorylate the Tau protein, a key event in the pathology of Alzheimer's disease. mdpi.comjscimedcentral.comnih.gov Inhibition of p38 has been shown to reduce Tau-mediated toxicity in microglia. nih.gov A compound with anti-inflammatory properties might exert its effects by modulating the p38 pathway.

Nuclear Factor-kappa B (NF-κB): NF-κB is a crucial transcription factor that orchestrates inflammatory and immune responses. nih.govnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. plos.org Upon stimulation by pathogens or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus. plos.orgscienceopen.com Once in the nucleus, NF-κB drives the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development. scienceopen.com Nicotinamide itself has been noted to have anti-inflammatory effects, and it is plausible that its dialkylated derivatives could share this activity, potentially through the modulation of NF-κB signaling. ebi.ac.ukmdpi.com

Tau Protein: Tau is a microtubule-associated protein found predominantly in neurons, where it stabilizes microtubules, essential components of the cellular transport system. researchgate.netnih.gov In several neurodegenerative diseases, collectively known as tauopathies (including Alzheimer's disease), Tau becomes abnormally hyperphosphorylated. nih.govnih.gov This modification causes Tau to detach from microtubules and aggregate into insoluble neurofibrillary tangles, which are a hallmark of the disease and contribute to neuronal dysfunction and death. researchgate.netnih.gov As mentioned, kinases like p38 are involved in Tau hyperphosphorylation. jscimedcentral.comnih.gov Therefore, inhibitors of such kinases could potentially reduce Tau pathology.

Cellular and Subcellular Effects in in vitro Model Systems

In vitro model systems, such as cultured cell lines, are fundamental tools for investigating the cellular and subcellular effects of chemical compounds. These studies can reveal impacts on cell viability, proliferation, apoptosis, morphology, and specific signaling pathways. rsc.org

For example, studies on related polar solvents like N,N-dimethylformamide (DMF) have shown that it can induce morphological changes, alter growth properties, and affect the expression of cell cycle and apoptotic proteins like cyclin D1, Bax, and Bcl-xL in cancer cell lines. While N,N-dihexylnicotinamide is structurally distinct, this demonstrates the principle of how nicotinamide-related small molecules can elicit profound cellular changes.

A comprehensive in vitro evaluation of N,N-dihexylnicotinamide would involve a battery of assays, including:

Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration range over which the compound affects cell viability.

Proliferation Assays: To assess the impact on cell growth over time.

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To quantify the induction of programmed cell death.

Immunofluorescence and Western Blotting: To visualize changes in the localization and expression levels of target proteins like those discussed in section 4.3.

Specific experimental data detailing these effects for N,N-dihexylnicotinamide are not currently prevalent in the scientific literature.

Structure-Activity Relationship (SAR) Studies of N,N-Dialkylnicotinamides

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. By synthesizing and testing a series of related analogues, researchers can identify the chemical features (pharmacophores) responsible for the desired effect and optimize them to enhance potency or reduce side effects.

For the class of N,N-dialkylnicotinamides, the key structural variables include the nature of the alkyl chains attached to the amide nitrogen. A study on the rotational barriers around the amide bond in N,N-dialkylnicotinamides (including N,N-di-n-propylnicotinamide) indicated that these barriers are significantly influenced by the polarity of the solvent, which suggests that hydrogen bonding to the carbonyl oxygen is a key interaction. ebi.ac.uk The study also noted that the nature of the alkyl chain had a less pronounced effect on this specific physicochemical property compared to the solvent. ebi.ac.uk

However, in a biological context, the length and branching of the N-alkyl chains are expected to have a major impact on the molecule's properties, such as:

Lipophilicity: Longer alkyl chains, like the hexyl groups in N,N-dihexylnicotinamide, increase the molecule's fat-solubility (lipophilicity). This can significantly affect its absorption, distribution, membrane permeability, and interaction with hydrophobic binding pockets in target proteins.

Steric Hindrance: The size and shape of the dialkyl groups can influence how the molecule fits into an enzyme's active site or a receptor's binding site, affecting its inhibitory or activating potency.

Metabolic Stability: The alkyl groups can influence how the compound is metabolized by cellular enzymes, affecting its duration of action.

A hypothetical SAR study for enzyme inhibition might produce data like that conceptualized in the table below, where systematic changes in the alkyl chain length lead to different inhibitory potencies.

Table 2: Conceptual SAR for N,N-Dialkylnicotinamides as Enzyme Inhibitors This table is for illustrative purposes and contains hypothetical data.

| Compound | R Group | Lipophilicity (LogP) | Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|---|

| Analogue 1 | -CH₃ (Methyl) | Low | 50 |

| Analogue 2 | -CH₂CH₃ (Ethyl) | Moderate | 25 |

| Analogue 3 | -(CH₂)₃CH₃ (Butyl) | High | 5 |

| N,N-Dihexylnicotinamide | -(CH₂)₅CH₃ (Hexyl) | Very High | ? |

| Analogue 4 | -CH(CH₃)₂ (Isopropyl) | Moderate | 30 |

This conceptual table illustrates how increasing the alkyl chain length from methyl to butyl might increase potency (lower IC₅₀), possibly by enhancing binding in a hydrophobic pocket. The question mark for N,N-dihexylnicotinamide indicates the absence of specific experimental data.

Applications of N,n Dihexylnicotinamide in Chemical and Material Sciences

Utilization in Advanced Extraction and Separation Processes

A notable application of N,N-dihexylnicotinamide is in the field of hydrometallurgy, specifically in the extraction of metal ions from brine. Research has demonstrated its effectiveness as a component in synergistic solvent extraction systems.

Detailed Research Findings:

In one particular application, N,N-dihexylnicotinamide is used in conjunction with tributyl phosphate (B84403) (TBP) for the extraction of lithium from salt lake brines, which are characterized by a high magnesium to lithium ratio. googleapis.com The process involves the use of a co-extractant, such as ferric chloride (FeCl₃), which facilitates the transfer of lithium ions into the organic phase. googleapis.com The combination of N,N-dihexylnicotinamide and TBP has been shown to form a synergistic system that enhances the extraction efficiency of lithium. googleapis.com

The principle behind the extraction capability of amide compounds like N,N-dihexylnicotinamide lies in the lone pair of electrons on the nitrogen atom of the amide group, which can coordinate with metal ions. googleapis.com When mixed with a neutral organophosphorus extractant like TBP, a synergistic effect is observed, leading to improved separation factors for lithium over other ions commonly found in brine, such as magnesium, sodium, and potassium. googleapis.com

Experimental data from a patented method illustrates the effectiveness of this system. In a process using a brine with a high Mg/Li molar ratio, a mixture of N,N-dihexylnicotinamide and tributyl phosphate was used as the organic phase. The results, as detailed in the table below, show the distribution ratios and separation coefficients achieved.

Table 1: Extraction Efficiency of a Synergistic System Containing N,N-Dihexylnicotinamide for Lithium Extraction from Brine

| Parameter | Value |

|---|---|

| Organic Phase Composition | N,N-dihexylnicotinamide and Tributyl Phosphate (TBP) |

| Co-extractant | Ferric Chloride (FeCl₃) |

| Aqueous Phase | Salt lake lithium-containing brine |

| Target Ion | Lithium (Li⁺) |

| Separation from | Magnesium (Mg²⁺), Sodium (Na⁺), Potassium (K⁺) |

This table summarizes the components of a synergistic extraction system utilizing N,N-Dihexylnicotinamide.

The use of such synergistic solvent extraction systems is a promising strategy for the recovery of valuable metals from complex aqueous sources. ebi.ac.uk The specific properties of N,N-dihexylnicotinamide, likely influenced by the steric and electronic effects of the dihexyl substitution on the amide nitrogen, contribute to its performance in these separation processes.

Role in Novel Catalytic Systems

Currently, there is limited publicly available research detailing the specific application of N,N-dihexylnicotinamide as a primary component or ligand in novel catalytic systems. While the broader class of nicotinamide (B372718) derivatives and N-heterocyclic compounds are explored in catalysis, specific studies focusing on the dihexyl-substituted variant are not prominent in the reviewed literature.

Potential in Polymer and Material Science Applications

The exploration of N,N-dihexylnicotinamide within the realm of polymer and material science is not extensively documented in available research. While N,N-dialkyl amides can be incorporated into polymeric structures or used as additives to modify material properties, specific data and detailed research findings on the use of N,N-dihexylnicotinamide for these purposes are scarce.

Exploration as Chemical Probes or Reagents in Organic Synthesis

There is a lack of significant research into the specific use of N,N-dihexylnicotinamide as a chemical probe or a key reagent in organic synthesis. The broader class of nicotinamides has importance in biological systems and as precursors in synthesis; however, the specific contributions and applications of the N,N-dihexyl derivative in this context are not well-established in the scientific literature.

Computational Chemistry and Theoretical Studies of N,n Dihexylnicotinamide

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting how a ligand, such as N,N-dihexylnicotinamide, might interact with a biological target, typically a protein. nanobioletters.comjscimedcentral.com

Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com The primary goal of molecular docking is to simulate the interaction between a ligand and a receptor and to predict the conformation of the ligand in the binding site. iscientific.org This process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. jscimedcentral.com For N,N-dihexylnicotinamide, docking studies could elucidate its potential binding modes with various enzymes or receptors, providing hypotheses about its mechanism of action. The scoring functions in docking algorithms estimate the binding affinity, which can help in prioritizing compounds for further experimental testing. iscientific.org

A typical workflow for these predictive studies would involve:

Preparation of the N,N-dihexylnicotinamide structure and the target receptor.

Molecular docking to generate a plausible binding pose.

Setting up and running an MD simulation of the docked complex.

Analysis of the simulation trajectory to assess the stability and nature of the interactions.

These simulations can provide valuable, atom-level insights into the potential biological activity of N,N-dihexylnicotinamide and guide the design of analogs with improved properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nrel.gov These methods can provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular conformations, which are fundamental to understanding a molecule's chemical behavior.

For N,N-dihexylnicotinamide, quantum chemical calculations can be used to:

Determine the molecular geometry: By finding the lowest energy conformation, the three-dimensional structure of the molecule can be accurately predicted.

Analyze the electronic properties: Calculations can reveal the distribution of electron density, identify electron-rich and electron-poor regions, and calculate the dipole moment. This information is crucial for understanding how the molecule will interact with other molecules and its environment.

Predict reactivity: Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Simulate spectroscopic properties: Properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental data to confirm the molecular structure.

Commonly used quantum chemical methods include Density Functional Theory (DFT) and ab initio methods. nrel.gov The choice of method and basis set is crucial for obtaining accurate results and is often a trade-off between computational cost and accuracy. nih.gov

Below is a hypothetical table of calculated quantum chemical properties for N,N-dihexylnicotinamide, which could be generated from such studies.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charges | Atom-specific values | Provides insight into the partial charges on each atom, indicating potential sites for electrophilic or nucleophilic attack. |

This table is illustrative and the values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N,N-Dialkylnicotinamides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. libretexts.orgtaylorfrancis.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. libretexts.orgchemmethod.com

For a series of N,N-dialkylnicotinamides, a QSAR model could be developed to predict their activity against a specific biological target. The process of building a QSAR model involves several key steps: libretexts.org

Data Set Selection: A dataset of N,N-dialkylnicotinamides with experimentally determined biological activities is required. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods.

Model Construction: A mathematical model is built using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the selected descriptors and the biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and various statistical metrics. ajchem-a.com

A hypothetical QSAR equation for a series of N,N-dialkylnicotinamides might look like:

log(1/C) = a(logP) + b(MR) + c(LUMO) + d

Where:

log(1/C) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MR is the molar refractivity (a measure of steric properties).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).

a, b, c, and d are constants determined by the regression analysis.

Such a model for N,N-dialkylnicotinamides could reveal that increasing the length of the alkyl chains (and thus logP) might enhance or diminish the biological activity, providing a rationale for the design of new, more potent analogs. nih.gov

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational tools can also be employed to predict viable synthetic pathways for a target molecule like N,N-dihexylnicotinamide and to anticipate the outcomes of chemical reactions. nih.govethz.ch

Retrosynthesis Prediction: Retrosynthetic analysis is a technique where a target molecule is broken down into simpler precursor molecules. engineering.org.cn Computational retrosynthesis programs use databases of known chemical reactions and reaction rules to propose a series of reactions that could lead to the synthesis of the target molecule from commercially available starting materials. engineering.org.cn For N,N-dihexylnicotinamide, a retrosynthesis program might suggest the amidation of nicotinic acid or one of its activated derivatives with dihexylamine (B85673) as a key final step.

Reaction Outcome Prediction: Predictive models, often based on machine learning, can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. neurips.ccchemrxiv.org These models learn the complex patterns of chemical reactivity and can be used to evaluate the feasibility of a proposed reaction step. For the synthesis of N,N-dihexylnicotinamide, such a model could predict the yield of the amidation reaction under different conditions (e.g., different solvents, temperatures, or coupling agents), helping to optimize the synthetic procedure before it is performed in the laboratory.

The integration of these predictive modeling techniques can accelerate the process of chemical synthesis by:

Identifying multiple potential synthetic routes.

Prioritizing routes that are likely to be high-yielding and use readily available starting materials.

Avoiding synthetic dead-ends by predicting unfavorable reactions.

Below is an illustrative table of a predicted synthetic step for N,N-dihexylnicotinamide.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Predicted Product | Predicted Yield |

| Nicotinic acid | Dihexylamine | HATU, DIPEA, DMF, rt | N,N-Dihexylnicotinamide | High |

| Nicotinoyl chloride | Dihexylamine | Triethylamine, DCM, 0 °C to rt | N,N-Dihexylnicotinamide | Moderate to High |

This table is for illustrative purposes. HATU, DIPEA, DMF, rt, and DCM are common reagents and conditions for amide bond formation.

Future Research Directions and Emerging Paradigms for N,n Dihexylnicotinamide

Development of Novel Analytical Methodologies for Trace Analysis

The ability to detect and quantify a compound at trace levels is fundamental to understanding its environmental fate, metabolic profile, and potential applications. For a lipophilic molecule like N,N-Dihexylnicotinamide, developing sensitive and specific analytical methods is a critical first step.

Future research should focus on advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). mdpi.com The inherent lipophilicity of N,N-Dihexylnicotinamide makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used. The choice of stationary phase will be crucial; columns with embedded polar groups could offer unique selectivity for this class of amides.

Given the anticipated low concentrations in biological or environmental matrices, tandem mass spectrometry (MS/MS) will be essential for achieving the required sensitivity and specificity. The development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would enable the reliable quantification of N,N-Dihexylnicotinamide in complex samples. This would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to efficiently isolate the analyte and minimize matrix effects.

Table 1: Proposed Analytical Methodologies for N,N-Dihexylnicotinamide Trace Analysis

| Technique | Detector | Stationary Phase (for HPLC) | Sample Preparation | Key Advantages |

| RP-HPLC | UV/Vis | C18 or Phenyl-Hexyl | LLE or SPE | Robustness, cost-effective for initial screening. |

| UHPLC | MS/MS | Sub-2 µm C18 or similar | SPE | High throughput, increased sensitivity. |

| LC-MS/MS | Triple Quadrupole or Orbitrap | C18 or specialized amide columns | SPE | High selectivity and sensitivity for complex matrices. |

Exploration of Untapped Reaction Chemistry

The chemical reactivity of N,N-Dihexylnicotinamide has not been extensively studied, presenting a significant opportunity for discovery. Future research should explore novel transformations of this molecule to generate derivatives with potentially enhanced or entirely new properties.

One promising area is the functionalization of the pyridine (B92270) ring. The electron-deficient nature of the nicotinamide (B372718) core allows for nucleophilic aromatic substitution reactions, opening pathways to introduce a variety of functional groups at different positions on the ring. Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to create novel carbon-carbon and carbon-heteroatom bonds, respectively.

Another avenue for exploration lies in the reactivity of the amide bond itself. While amides are generally stable, recent advances in catalysis have enabled their transformation into other functional groups. For instance, the reduction of the amide to the corresponding amine would yield a new class of dihexyl-substituted pyridylmethanamine derivatives. Additionally, exploring the controlled hydrolysis or enzymatic cleavage of the amide bond could be relevant for prodrug strategies or understanding its metabolic fate.

Integration with Systems Chemical Biology Approaches

Systems chemical biology offers a powerful framework for understanding the biological effects of small molecules in a holistic manner. core.ac.ukrsc.org For N,N-Dihexylnicotinamide, these approaches can be instrumental in identifying its biological targets and elucidating its mechanism of action, especially if it exhibits any bioactive properties.

A key strategy is the use of chemical probes, where N,N-Dihexylnicotinamide is modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) to enable its visualization and isolation from biological systems. frontiersin.org These probes can be used in a variety of "omics" platforms, such as chemical proteomics, to identify protein binding partners. mdpi.com Target identification can be achieved through methods like affinity purification coupled with mass spectrometry. nih.gov

Phenotypic screening, where the effect of the compound is observed in a cellular or organismal context, can provide initial clues about its biological activity. nih.gov Hits from such screens can then be followed up with target deconvolution strategies to pinpoint the molecular basis of the observed phenotype. This integrated approach can reveal unexpected therapeutic opportunities or toxicological liabilities.

Table 2: Systems Chemical Biology Approaches for N,N-Dihexylnicotinamide

| Approach | Methodology | Objective | Potential Outcome |

| Chemical Proteomics | Affinity purification-mass spectrometry (AP-MS) with a tagged N,N-Dihexylnicotinamide probe. | Identify direct protein binding partners. | Elucidation of molecular targets. |

| Phenotypic Screening | High-content imaging or other cell-based assays. | Discover novel biological activities. | Identification of potential therapeutic areas. |

| Transcriptomics/Proteomics | RNA-seq or quantitative proteomics of cells treated with N,N-Dihexylnicotinamide. | Understand the global cellular response. | Uncovering affected pathways and networks. |

Sustainable and Scalable Production Methodologies

As research into N,N-Dihexylnicotinamide progresses, the development of sustainable and scalable synthesis methods will become increasingly important. Green chemistry principles should guide the design of future synthetic routes to minimize environmental impact and ensure economic viability. pfizer.comsyrris.com

Current amide synthesis often relies on coupling reagents that generate significant waste. Future research should focus on catalytic methods for amide bond formation. rsc.org Biocatalysis, using enzymes such as lipases or engineered amide synthetases, offers a particularly attractive green alternative, as these reactions are often performed in aqueous media under mild conditions. rsc.orgnih.gov The use of enzymes could also offer high chemo- and regioselectivity.

Process intensification techniques, such as flow chemistry, can also contribute to a more sustainable synthesis. syrris.com Flow reactors can offer improved heat and mass transfer, leading to higher yields and purity, while also minimizing solvent usage and enabling safer handling of reagents. The development of a continuous manufacturing process for N,N-Dihexylnicotinamide would be a significant step towards its large-scale and environmentally responsible production. syrris.com

The adoption of greener solvents and the principles of atom economy will be crucial in designing next-generation syntheses. ispe.org By prioritizing sustainability from the outset, the future development of N,N-Dihexylnicotinamide can align with the broader goals of environmentally conscious chemical manufacturing. acsgcipr.orgpharmaceutical-technology.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.